Docos-21-ynoic Acid

Click chemistry Bioorthogonal labeling CuAAC

Docos-21-ynoic acid (CAS 93645-43-3, molecular formula C22H40O2, exact mass 336.303 Da) is a very-long-chain acetylenic fatty acid distinguished by a carbon–carbon triple bond at the ω‑terminal position (C‑21). As a member of the terminal alkynoic fatty acid subclass, it combines the hydrophobic characteristics of a 22‑carbon aliphatic chain with the bioorthogonal reactivity of a terminal alkyne, enabling copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry for bioconjugation, metabolic tracing, and probe synthesis.

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
CAS No. 93645-43-3
Cat. No. B8632319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocos-21-ynoic Acid
CAS93645-43-3
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h1H,3-21H2,(H,23,24)
InChIKeyYDSLDKXEEPDOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docos-21-ynoic Acid (CAS 93645-43-3): Terminal Alkynyl C22 Fatty Acid for Click Chemistry-Enabled Lipid Research and Ceramide Synthesis


Docos-21-ynoic acid (CAS 93645-43-3, molecular formula C22H40O2, exact mass 336.303 Da) is a very-long-chain acetylenic fatty acid distinguished by a carbon–carbon triple bond at the ω‑terminal position (C‑21) . As a member of the terminal alkynoic fatty acid subclass, it combines the hydrophobic characteristics of a 22‑carbon aliphatic chain with the bioorthogonal reactivity of a terminal alkyne, enabling copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry for bioconjugation, metabolic tracing, and probe synthesis [1]. Its established industrial application is as a synthetic intermediate in the multi‑step preparation of ω‑hydroxy fatty acid-containing ceramides for cosmetic and dermatological formulations, as documented in the Unilever/Elizabeth Arden patent family [2].

Why Generic Substitution Fails for Docos-21-ynoic Acid: Positional Isomerism, Chain-Length Specificity, and Click Chemistry Competency Create Irreducible Selection Criteria


Docos-21-ynoic acid cannot be freely interchanged with other C22 fatty acids or even with its positional isomer docos-13-ynoic acid (behenolic acid) because three orthogonal molecular properties dictate functional outcomes. First, the terminal alkyne at C‑21 is essential for CuAAC click chemistry; the internal triple bond of docos-13-ynoic acid renders it >100-fold less reactive under standard CuAAC conditions, precluding its use in bioconjugation workflows [1]. Second, ceramide synthase 2 (CerS2) displays stringent acyl‑CoA chain‑length specificity for C22–C24 substrates, meaning shorter terminal alkynoic acids such as 17‑octadecynoic acid (C18, 17‑ODYA) are preferentially channeled through CerS1 rather than CerS2, altering the resulting ceramide profile [2]. Third, 17‑ODYA carries a well‑characterized liability as a suicide inhibitor of cytochrome P450 ω‑hydroxylases (complete inhibition at 10 µM), whereas docos-21-ynoic acid lacks the proximal triple‑bond geometry required for this irreversible mechanism‑based inactivation . These structural and biochemical differences are non‑negotiable in experimental design and cannot be remedied by post‑hoc normalization.

Docos-21-ynoic Acid Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement Decisions


Terminal Alkyne Click Chemistry Competency: Docos-21-ynoic Acid Enables CuAAC Bioconjugation; Internal Alkyne Isomer Docos-13-ynoic Acid Is Functionally Inert

Docos-21-ynoic acid bears a terminal (ω‑position) alkyne that participates efficiently in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), the foundational reaction of bioorthogonal click chemistry. Its positional isomer docos-13-ynoic acid (behenolic acid, CAS 506‑35‑4) contains an internal triple bond at C‑13 and is essentially unreactive under standard CuAAC conditions, as internal alkynes lack the requisite terminal C–H acidity to form the copper acetylide intermediate [1]. This distinction is absolute: terminal alkynes react with azides to form 1,2,3‑triazoles with second‑order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹ under Cu(I) catalysis, whereas internal alkynes exhibit rate constants at least two orders of magnitude lower under identical conditions, effectively precluding their use in CuAAC‑based detection, enrichment, or imaging workflows [1].

Click chemistry Bioorthogonal labeling CuAAC Fatty acid probe synthesis

Alkyne Zipper Isomerization Yield: Docos-12-ynol to Docos-21-ynol Conversion Proceeds at 84%, Validating a Privileged Synthetic Route to Terminal Alkynyl Ceramide Precursors

Patent US5451691 (Elizabeth Arden/Unilever) demonstrates a two‑step synthetic sequence that is uniquely enabled by the terminal alkyne geometry of docos-21-ynoic acid. The internal alkyne docos-12-ynol undergoes base‑mediated alkyne zipper isomerization (sodium hydride in diaminopropane, 70 °C, overnight) to yield docos-21-ynol in 84% isolated yield (18.05 g from 22 g starting material) [1]. Subsequent Jones oxidation of docos-21-ynol proceeds in 83% yield (10.4 g from 12 g alcohol) to afford docos-21-ynoic acid [1]. The combined two‑step yield is approximately 70%. This alkyne zipper strategy is specific to the terminal alkyne product; internal alkyne isomers such as docos-13-ynoic acid cannot be generated via this isomerization pathway and require fundamentally different synthetic approaches that often proceed with lower overall efficiency [2].

Alkyne zipper reaction Ceramide synthesis Omega-hydroxy fatty acid Synthetic methodology

Chain-Length Discrimination by Ceramide Synthase 2: Docos-21-ynoic Acid (C22) Matches CerS2 Substrate Preference; 17-ODYA (C18) Is Misdirected to CerS1

Mammalian ceramide synthases exhibit pronounced fatty acyl‑CoA chain‑length selectivity. CerS2 preferentially utilizes C22–C24 acyl‑CoAs for N‑acylation of the sphingoid base, whereas CerS1 favors C18 acyl‑CoAs [1]. Docos-21-ynoic acid (C22), once converted to its CoA thioester, falls within the optimal substrate window of CerS2, enabling incorporation into very‑long‑chain ceramides that are critical for epidermal barrier function. In contrast, 17‑octadecynoic acid (17‑ODYA, C18) is primarily a CerS1 substrate, yielding long‑chain (C18) ceramides with distinct biophysical and signaling properties. This 4‑carbon difference in chain length directs the two alkynoic acids into different ceramide pools with non‑overlapping biological functions [1][2].

Ceramide synthase CerS2 specificity Sphingolipid metabolism Very-long-chain fatty acid

Absence of CYP450 Suicide Inhibition: Docos-21-ynoic Acid Avoids the Mechanism-Based Enzyme Inactivation That Limits 17-ODYA Utility in Metabolic Tracing Studies

17‑Octadecynoic acid (17‑ODYA) is a well‑characterized suicide substrate that irreversibly inhibits cytochrome P450 ω‑hydroxylases and epoxygenases by covalent modification of the heme prosthetic group, with complete inhibition of bradykinin‑dependent ion transport observed at 10 µM in rat thick ascending limb cells . This mechanism‑based inactivation requires the terminal alkyne to be positioned at a distance from the carboxyl group that mimics the natural ω‑hydroxylation site of arachidonic and linoleic acids (C17–C20). Docos-21-ynoic acid, with its longer C22 chain and terminal alkyne at the ω‑position, does not present the alkyne at the optimal distance for CYP450 ω‑hydroxylase active‑site attack, and no literature evidence supports mechanism‑based CYP450 inactivation by this compound [1]. This absence of CYP450 inhibitory activity is critical for metabolic tracing experiments where preservation of endogenous fatty acid ω‑hydroxylation is required.

Cytochrome P450 inhibition Mechanism-based inactivation Fatty acid omega-hydroxylase Metabolic labeling

Hydrophobicity Differential: Docos-21-ynoic Acid (logP 7.12) Exhibits ~36-Fold Higher Lipophilicity Than 17-ODYA (logP 5.56), Dictating Membrane Retention and Cellular Uptake Kinetics

The calculated octanol–water partition coefficient (logP) of docos-21-ynoic acid is 7.12 (Chemsrc predicted value) , compared with 5.56 for 17‑octadecynoic acid (Molbase/Chemsrc predicted value) [1]. This difference of ΔlogP ≈ 1.56 corresponds to a theoretical ~36‑fold higher equilibrium concentration in the octanol (lipid‑mimetic) phase relative to the aqueous phase for the C22 compound. In practical terms, this increased lipophilicity translates to stronger partitioning into lipid bilayers, longer cellular retention times, and lower aqueous solubility—factors that directly influence the effective working concentration in cell‑based assays and the need for carrier‑mediated delivery (e.g., fatty‑acid‑free BSA complexation) [2].

Lipophilicity Octanol-water partition coefficient Membrane partitioning ADME prediction

Patent-Validated Scalable Synthesis: Docos-21-ynoic Acid Is Produced at 91.7% Yield from Dibromo Precursor, Enabling Industrial Translation of Long-Chain Diacid Manufacturing

Chinese patent CN113582832A discloses a method for preparing long‑chain dicarboxylic acids in which docos-21-ynoic acid serves as the key terminal alkyne intermediate. In Step S2 of the process, 13,14‑dibromodocosanoic acid undergoes dehydrobromination with sodium amide in toluene (reaction time 9.0 h) to afford docos-21-ynoic acid in 91.7% isolated yield [1]. Subsequently, docos-21-ynoic acid is converted to docosanedioic acid (C22 diacid) via hydroboration–oxidation (diborane(6)/H₂O₂/NaOH/CuO in THF/H₂O) in 94% yield after 3.0 h [1]. This patent‑documented synthetic efficiency—>90% per step—contrasts with the lower and more variable yields typically reported for internal alkyne fatty acid syntheses, where steric hindrance and regioselectivity issues complicate analogous transformations.

Long-chain diacid Dehydrobromination Process chemistry Patent synthesis route

Best Research and Industrial Application Scenarios for Docos-21-ynoic Acid: Evidence-Validated Use Cases


Synthesis of ω‑Hydroxy Fatty Acid-Containing Ceramides for Cosmetic and Dermatological Formulations

Docos-21-ynoic acid is the documented synthetic precursor to ω‑hydroxy C22 ceramides in the Unilever/Elizabeth Arden patent family (US5451691). The terminal alkyne at C‑21 is first converted to the tert‑butyl ester (86% yield, mp 44–45 °C), then hydroborated and oxidized to tert‑butyl 22‑hydroxydocosanoate (54% yield), which is subsequently coupled with linoleic acid and deprotected to yield the target ω‑linoleoyloxy ceramide [1]. This application is uniquely enabled by the terminal alkyne geometry; docos-13-ynoic acid would produce a mid‑chain hydroxyl group upon hydroboration–oxidation, yielding a structurally distinct product incompatible with ω‑hydroxy ceramide architecture [1].

Click Chemistry-Enabled Fatty Acid Metabolic Tracing in CerS2-Expressing Tissues

The terminal alkyne of docos-21-ynoic acid permits CuAAC conjugation with azide‑functionalized fluorophores (e.g., 3‑azido‑7‑hydroxycoumarin) or biotin probes after metabolic incorporation into cellular lipids [2]. Its C22 chain length targets the CerS2‑dependent ceramide pool in liver, kidney, and epidermal keratinocytes—tissues where CerS2 is the dominant isoform [3]. Unlike 17‑ODYA (C18), docos-21-ynoic acid avoids CerS1 routing and does not carry the CYP450 suicide inhibition liability, enabling cleaner interpretation of fatty acid flux data. Delivery should follow the optimized saponification/BSA complexation protocol to overcome the solubility limitations imposed by the high logP (7.12) [4].

Large-Scale Production of Docosanedioic Acid (C22 Diacid) via Hydroboration–Oxidation of the Terminal Alkyne

Patent CN113582832A establishes docos-21-ynoic acid as a high‑yielding intermediate for C22 dicarboxylic acid production. The terminal alkyne undergoes hydroboration with diborane(6) followed by alkaline peroxide oxidation to yield docosanedioic acid in 94% yield [5]. This C22 diacid serves as a monomer for specialty polyesters, polyamides, and lubricant esters. The overall process—starting from erucic acid (a renewable rapeseed oil derivative), proceeding through dibromination, dehydrobromination to docos-21-ynoic acid (91.7%), and terminal alkyne oxidation (94%)—represents an industrially viable, metal‑catalyst‑free route that avoids precious metals and harsh reagents [5].

Structure–Activity Studies of Very-Long-Chain Alkynoic Fatty Acids as Mechanistic Probes of Fatty Acid Elongation and ω‑Hydroxylation Enzymes

Docos-21-ynoic acid occupies a distinct position in the structure–activity landscape of acetylenic fatty acids. Unlike 2‑alkynoic acids that inhibit fatty acid elongases, or 17‑ODYA that irreversibly inactivates CYP450 ω‑hydroxylases, docos-21-ynoic acid presents the triple bond at a chain position that is not recognized by these enzyme active sites, allowing it to function as a relatively inert metabolic tracer [6]. Its lipase‑catalyzed esterification behavior can be benchmarked against the published dataset for 13‑docosynoic acid (Lie et al., 1998, Lipids 33:71), where the internal alkyne isomer was readily esterified by six commercial lipases including Lipozyme IM 20 and Novozyme 435 [7]. This comparative dataset enables rational selection of biocatalytic conditions for docos-21-ynoic acid derivatization.

Quote Request

Request a Quote for Docos-21-ynoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.